molecular formula C18H14N4O2 B10888379 Indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide CAS No. 20096-31-5

Indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide

Katalognummer: B10888379
CAS-Nummer: 20096-31-5
Molekulargewicht: 318.3 g/mol
InChI-Schlüssel: LSSWSZLITHUBMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide is a derivative of indole-3-acetic acid, a well-known plant hormone belonging to the auxin family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide typically involves the reaction of indole-3-acetic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the indole ring, often facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of halogenated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various indole derivatives.

    Biology: Studied for its role in plant growth and development.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the production of plant growth regulators and other agricultural chemicals.

Wirkmechanismus

The mechanism of action of indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide involves its interaction with specific molecular targets and pathways. In plants, it acts as an auxin, promoting cell elongation and division. In microbial systems, it may interfere with cellular processes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar growth-promoting effects.

    Indole-3-butyric acid: Another auxin with similar applications in plant growth regulation.

    Indole-3-acetonitrile: A compound with similar chemical structure and biological activity.

Uniqueness

Indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.

Eigenschaften

CAS-Nummer

20096-31-5

Molekularformel

C18H14N4O2

Molekulargewicht

318.3 g/mol

IUPAC-Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(1H-indol-3-yl)acetamide

InChI

InChI=1S/C18H14N4O2/c23-16(9-11-10-19-14-7-3-1-5-12(11)14)21-22-17-13-6-2-4-8-15(13)20-18(17)24/h1-8,10,19-20,24H,9H2

InChI-Schlüssel

LSSWSZLITHUBMT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)N=NC3=C(NC4=CC=CC=C43)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.